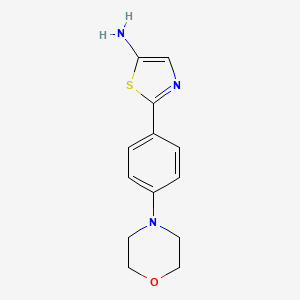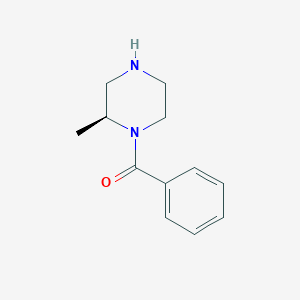
4-But-3-enylthiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-But-3-enylthiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-But-3-enylthiazole can be achieved through several methods. One common approach involves the reaction of 3-buten-1-amine with a thioamide under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: 3-buten-1-amine and a thioamide.
Reaction Conditions: The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, at elevated temperatures.
Procedure: The 3-buten-1-amine is added to the thioamide in a suitable solvent, and the mixture is heated under reflux. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-But-3-enylthiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiazole ring can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of dihydrothiazoles.
Substitution: The butenyl group can undergo nucleophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazoles depending on the electrophile used.
Applications De Recherche Scientifique
4-But-3-enylthiazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-But-3-enylthiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, its antimicrobial activity may be due to its ability to inhibit key enzymes involved in bacterial cell wall synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3-Buten-1-yl)-4’-methylbiphenyl
- 3-Buten-1-yl isothiocyanate
- 4-(Methylthio)-3-butenyl isothiocyanate
Uniqueness
4-But-3-enylthiazole is unique due to the presence of both the thiazole ring and the butenyl group, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and various applications.
Propriétés
Formule moléculaire |
C7H9NS |
|---|---|
Poids moléculaire |
139.22 g/mol |
Nom IUPAC |
4-but-3-enyl-1,3-thiazole |
InChI |
InChI=1S/C7H9NS/c1-2-3-4-7-5-9-6-8-7/h2,5-6H,1,3-4H2 |
Clé InChI |
QARCGCSWIQTGOH-UHFFFAOYSA-N |
SMILES canonique |
C=CCCC1=CSC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[2-methoxy-4-(7H-purin-8-yl)phenyl]methanesulfonamide](/img/structure/B8613844.png)
![N-(3-(3-chloropyrazin-2-yloxy)cyclobutyl)benzo[d]thiazol-2-amine](/img/structure/B8613845.png)


![4-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-butylamine](/img/structure/B8613882.png)



![[1-(4-methylphenyl)sulfonylimidazol-2-yl]methanol](/img/structure/B8613893.png)
